6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group and a carboxylic acid group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is bovine serum albumin (BSA) . BSA is a major protein in the blood plasma of cattle and is often used as a model protein in various biological and biochemical research .
Mode of Action
The compound interacts with BSA through protein-ligand complex formation . The fluorescence emission of BSA at 340 nm is quenched in the presence of the compound, and a red-shifted emission band appears at 420 nm . This indicates the formation of a protein-ligand complex between BSA and the compound . The binding constants for this interaction are found to be 4.45 ± 0.22 × 10^4 M^−1 .
Result of Action
The compound’s interaction with BSA results in the formation of a protein-ligand complex This could potentially alter the function of BSA, affecting its ability to bind and transport other substances
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s behavior. For instance, the interaction between this compound and BSA was observed in a phosphate buffer solution with a pH of 7 . Changes in these conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . These interactions are primarily characterized by the binding of this compound to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent signal transduction.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing ATP from binding and thus inhibiting the kinase activity of FGFRs . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with minimal development of resistance in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. Its localization within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins, which can affect its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules. Post-translational modifications, such as phosphorylation, may also influence its localization and activity, directing it to specific cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-cyanopyridine with an appropriate amine to form the pyrrolo[3,2-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: Another pyrrolo-based compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo-pyridine core and exhibit similar chemical properties.
Uniqueness
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which provide distinct reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse molecules with various applications.
Properties
IUPAC Name |
6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-2-5-1-7-8(12-3-5)6(4-11-7)9(13)14/h1,3-4,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNXRPBXIKYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696660 | |
Record name | 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-88-8 | |
Record name | 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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